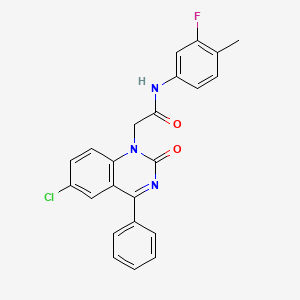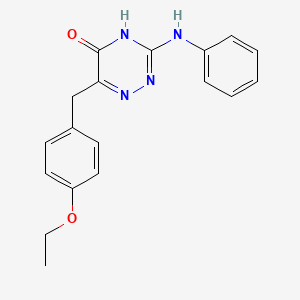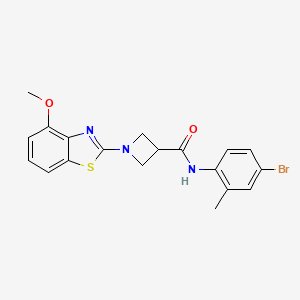![molecular formula C18H17N3O2S B2801258 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706399-14-5](/img/structure/B2801258.png)
2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Applications
A study by Harishkumar, Nd, and Santhosha Sm (2018) explored the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, which share structural similarities with the compound of interest. These derivatives demonstrated significant antiproliferative effects against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. The compounds 7b and 7g, in particular, showed up to 90% growth inhibitory effects on these cell lines, comparable to the standard drug paclitaxel. This suggests that similar compounds, such as (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, could potentially be explored for their antiproliferative properties against cancer cells (Harishkumar, Nd, & Santhosha Sm, 2018).
Anti-Tubercular Activity
Mefloquine derivatives, structurally related to the queried compound, have demonstrated notable anti-tubercular activities. A study by Wardell, Souza, Wardell, and Lourenço (2011) reported on derivatives that, through thermolysis, provided compounds with significant in vitro activity against M. tuberculosis H37Rv ATCC 27294. These findings indicate a promising direction for the development of new anti-tubercular agents leveraging the quinoxaline backbone, suggesting the potential of (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone in similar applications (Wardell, Souza, Wardell, & Lourenço, 2011).
Spectroscopic Properties and Applications
The spectroscopic properties of compounds related to (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone have been studied to understand their electronic absorption, excitation, and fluorescence properties. Al-Ansari (2016) investigated 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealing their potential for applications in materials science, especially due to their dual fluorescence and charge transfer separation in different solvents. This research points to the potential utility of the compound for developing materials with specific optical properties (Al-Ansari, 2016).
Conducting Polymer Applications
The synthesis and characterization of conducting copolymers using quinoxaline derivatives, including those structurally related to the compound of interest, have shown promising results. Turac, Sahmetlioglu, Toppare, and Yuruk (2011) conducted electrochemical copolymerizations that resulted in materials with significant conductivity. These findings suggest the potential of (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone in the development of new conducting polymers for various applications in electronics and materials science (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Propriétés
IUPAC Name |
(4-quinoxalin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(13-7-10-24-12-13)21-8-5-14(6-9-21)23-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,7,10-12,14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKLVGMEULGROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)
![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine](/img/structure/B2801179.png)


![N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2801184.png)
![(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2801185.png)

![N-[(2S,3R)-2-[1-(2-Chloropropanoyl)piperidin-4-yl]oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2801187.png)
![2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2801190.png)
![3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2801192.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine](/img/structure/B2801195.png)

![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)
